molecular formula C23H16ClN3O4S2 B182547 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-75-1

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

Katalognummer B182547
CAS-Nummer: 198649-75-1
Molekulargewicht: 498 g/mol
InChI-Schlüssel: TZXXARAEWMZJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cancer. This compound has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea has significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea in lab experiments is its potential as a new drug candidate. Its anti-inflammatory and anti-cancer properties make it a promising compound for further development. However, one limitation of using this compound is its potential toxicity, which requires further investigation.

Zukünftige Richtungen

There are several future directions for the study of 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea. One direction is to investigate its potential as a treatment for inflammatory diseases and cancer. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, further research could be done to optimize the synthesis method and improve the yield of this compound.

Synthesemethoden

The synthesis of 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-aminobenzenesulfonyl isothiocyanate in the presence of a base. The resulting product is then further reacted with aniline to obtain the final compound.

Eigenschaften

CAS-Nummer

198649-75-1

Produktname

1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

Molekularformel

C23H16ClN3O4S2

Molekulargewicht

498 g/mol

IUPAC-Name

1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

InChI

InChI=1S/C23H16ClN3O4S2/c24-16-6-11-21-20(12-16)22(28)15(14-31-21)13-25-17-7-9-19(10-8-17)33(29,30)27-23(32)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,32)

InChI-Schlüssel

TZXXARAEWMZJFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

Synonyme

Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.